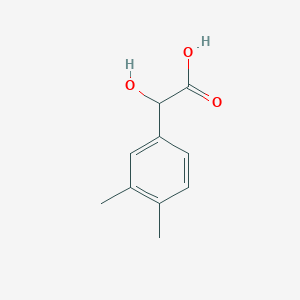

3,4-Dimethylmandelic acid

Beschreibung

3,4-Dimethylmandelic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of mandelic acid, characterized by the presence of two methyl groups attached to the benzene ring at the 3 and 4 positions

Eigenschaften

IUPAC Name |

2-(3,4-dimethylphenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-3-4-8(5-7(6)2)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPMHSMEJUYERC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(=O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylmandelic acid typically involves the reaction of 3,4-dimethylbenzaldehyde with potassium cyanide and ammonium chloride to form the corresponding cyanohydrin. This intermediate is then hydrolyzed to yield 3,4-Dimethylmandelic acid. The reaction conditions often include the use of solvents such as ethanol or water and may require temperature control to optimize yield and purity.

Industrial Production Methods: Industrial production of 3,4-Dimethylmandelic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation to form substituted benzoic acids. A common method involves treatment with potassium permanganate (KMnO₄) in alkaline conditions, which selectively oxidizes the alcohol side chain to a carboxylic acid group without affecting the methyl substituents .

| Mandelic Acid Oxidized | Melting Point of Oxidation Product (°C) | Melting Point of Corresponding Benzoic Acid (°C) |

|---|---|---|

| 2,4-Dimethylmandelic acid | 126–126.5 | 126–127 |

| 3,4-Dimethylmandelic acid | 163.5–164 | 163 |

For example, 3,4-dimethylmandelic acid oxidizes to 3,4-dimethylbenzoic acid with a melting point of 163.5–164°C, consistent with literature values .

Acid-Catalyzed Reactions

3,4-Dimethylmandelic acid participates in acid-catalyzed transformations, including esterification and condensation reactions. Strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are often used as catalysts . For instance:

-

Esterification : Reaction with alcohols (e.g., methanol, ethanol) under acidic conditions forms esters like methyl or ethyl 3,4-dimethylmandelate.

-

Condensation : Acid-catalyzed reactions with carbonyl compounds may yield β-hydroxy acids or ketones, depending on the substrate.

Enzymatic and Radical-Mediated Reactions

While not directly studied for 3,4-dimethylmandelic acid, analogs like 3,4-dimethoxybenzaldehyde undergo enzymatic degradation via lignin peroxidase (LiP) . This involves radical formation, oxygen addition, and deacetylation, suggesting potential for similar reactivity in 3,4-dimethylmandelic acid under enzymatic conditions .

Other Transformations

-

Alkylation : Introduction of additional alkyl groups can modify the compound’s solubility and reactivity.

-

Nucleophilic Substitution : The carboxylic acid group may react with nucleophiles (e.g., amines, alcohols) to form amides or esters.

Industrial and Laboratory Considerations

Wissenschaftliche Forschungsanwendungen

3,4-Dimethylmandelic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3,4-Dimethylmandelic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Mandelic Acid: A parent compound with similar structural features but lacking the methyl groups at the 3 and 4 positions.

3,4-Dimethoxymandelic Acid: A derivative with methoxy groups instead of methyl groups, exhibiting different chemical and biological properties.

Uniqueness: 3,4-Dimethylmandelic acid is unique due to the presence of the two methyl groups, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Biologische Aktivität

3,4-Dimethylmandelic acid (3,4-DMA) is a derivative of mandelic acid, which has garnered attention due to its potential biological activities. This article explores the biological properties of 3,4-DMA, including its antioxidant, antibacterial, and potential therapeutic effects.

Chemical Structure and Properties

3,4-Dimethylmandelic acid is characterized by the presence of two methyl groups at the 3 and 4 positions of the mandelic acid structure. This modification influences its chemical behavior and biological activity. The molecular formula is , and its structure can be represented as:

Antioxidant Activity

Research indicates that mandelic acid and its derivatives exhibit significant antioxidant properties. A study conducted on various mandelic acid derivatives demonstrated that 3,4-DMA showed improved antioxidant activity compared to other derivatives when evaluated using DPPH and ABTS assays. The results indicated that the antioxidant capacity increased with the presence of additional hydroxyl or methoxy groups in the structure, suggesting that the positioning of substituents plays a crucial role in enhancing biological activity .

Antibacterial Properties

The antibacterial efficacy of 3,4-DMA has been investigated against various bacterial strains. A comparative study highlighted that mandelic acid and its salts exhibited notable antibacterial activity against Escherichia coli (E. coli). The effectiveness varied based on the metal salt used (Li, Na, K, Rb, Cs) and the concentration of the compound. The results showed that higher concentrations of 3,4-DMA significantly inhibited bacterial growth and reduced cell viability in E. coli cultures .

Case Studies

- Antioxidant Efficacy : In a controlled experiment assessing the antioxidant properties of mandelic acid derivatives, 3,4-DMA demonstrated superior performance in reducing oxidative stress markers in vitro. The study utilized various concentrations (0.3125 to 5 mg/ml) to evaluate its effectiveness against reactive oxygen species (ROS) generation .

- Antibacterial Activity : A study focusing on the antibacterial effects revealed that 3,4-DMA effectively inhibited E. coli growth at concentrations as low as 1.25 mg/ml. This finding suggests potential applications in developing antibacterial agents for treating urinary tract infections .

Table: Biological Activities of 3,4-Dimethylmandelic Acid

| Activity | Method | Results |

|---|---|---|

| Antioxidant | DPPH/ABTS Assays | Significant reduction in oxidative stress |

| Antibacterial | E. coli Viability Assay | Growth inhibition at concentrations ≥ 1.25 mg/ml |

| Genotoxicity | Comet Assay | No significant genotoxic effects observed |

Q & A

Q. What are the key considerations for synthesizing 3,4-Dimethylmandelic acid in laboratory settings?

Synthesis of 3,4-Dimethylmandelic acid involves optimizing reaction conditions such as temperature, catalysts, and solvent systems. For example, hydrolysis of nitriles (e.g., arylacetonitriles) under acidic or basic conditions is a common method, as seen in the synthesis of structurally similar compounds like 3,4-Dimethoxyphenylacetic acid . Key steps include:

- Reagent selection : Sodium hydroxide or hydrochloric acid for hydrolysis .

- Purification : Chromatographic techniques to isolate intermediates and final products.

- Stability : Avoiding moisture and heat during storage to prevent decomposition . Researchers should validate purity via HPLC or NMR and document reaction yields systematically.

Q. Which analytical techniques are most effective for quantifying 3,4-Dimethylmandelic acid in biological samples?

High-performance liquid chromatography (HPLC) coupled with electrochemical detection is highly effective for simultaneous quantification of mandelic acid derivatives in complex matrices like urine . Methodological considerations include:

- Column selection : Reverse-phase C18 columns for separation.

- Detection limits : Optimizing voltage settings for electrochemical detection to achieve nanogram-level sensitivity.

- Validation : Calibration curves using spiked samples and assessing recovery rates (e.g., 80–120%) . Gas chromatography (GC) may also be employed after derivatization to enhance volatility .

Q. What role does 3,4-Dimethylmandelic acid play in microbial metabolic pathways?

In Pseudomonas putida, structurally related compounds like 3,4-dihydroxymandelic acid are intermediates in the catabolism of phenolic substrates. Key steps include:

- Hydroxylation : NAD(P)H-independent conversion of precursors to dihydroxy derivatives .

- Oxidative cleavage : Enzymatic breakdown into smaller aromatic fragments (e.g., 3,4-dihydroxybenzaldehyde) . Researchers studying biodegradation should monitor metabolic intermediates using LC-MS and assess enzyme kinetics (e.g., Km and Vmax).

Q. How can researchers ensure reproducibility in studies involving this compound?

- Detailed protocols : Documenting reaction conditions (e.g., molar ratios, temperature gradients) and equipment calibration .

- Data integrity : Maintaining raw data logs, including failed experiments, to identify variability sources.

- Collaborative validation : Cross-laboratory replication of key findings, such as enzyme inhibition assays .

Advanced Research Questions

Q. How can contradictions in reported enzyme inhibition mechanisms be resolved?

Discrepancies in enzyme inhibition data (e.g., tyrosine hydroxylase vs. oxidative pathways) may arise from:

- Assay conditions : Variations in pH, cofactors, or substrate concentrations .

- Structural analogs : Differences in stereochemistry (D/L isomers) or substituent groups affecting binding . To resolve conflicts, researchers should:

- Perform comparative studies under standardized conditions.

- Use isotopic labeling (e.g., deuterated analogs) to track metabolic fate .

- Validate findings with in silico docking simulations to predict binding affinities .

Q. What strategies optimize the stability of 3,4-Dimethylmandelic acid derivatives under physiological conditions?

Derivatization techniques enhance stability:

- Esterification : Introducing acetyl or benzyl groups to reduce susceptibility to hydrolysis .

- Storage : Lyophilization and storage at -80°C in inert atmospheres to prevent oxidation .

- pH control : Buffering solutions (pH 5–7) to minimize degradation during in vitro assays . Stability should be monitored via accelerated aging tests and mass spectrometry.

Q. How can computational modeling predict interactions of this compound with neuronal receptors?

Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models are valuable for predicting receptor binding:

- Target selection : Focus on dopamine receptors or enzymes like catechol-O-methyltransferase (COMT) .

- Software tools : AutoDock Vina or Schrödinger Suite for simulating ligand-receptor interactions.

- Validation : Correlate computational predictions with in vitro binding assays (e.g., radioligand displacement) .

Q. How to design experiments to assess the compound’s impact on oxidative stress pathways?

- Cellular models : Use neuronal or hepatic cell lines to measure ROS (reactive oxygen species) levels via fluorescent probes (e.g., DCFH-DA).

- Biomarkers : Quantify glutathione (GSH) depletion or lipid peroxidation (malondialdehyde) .

- Gene expression : RNA-seq or qPCR to analyze antioxidant genes (e.g., Nrf2, SOD1) . Include positive controls (e.g., resveratrol) and validate findings in ex vivo tissue models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.